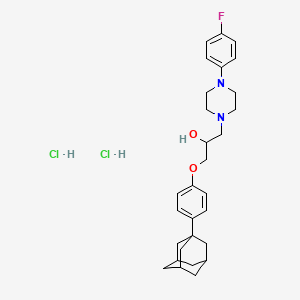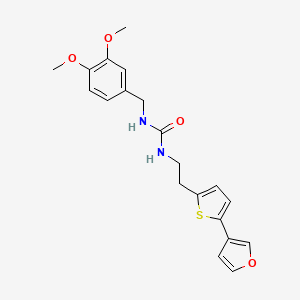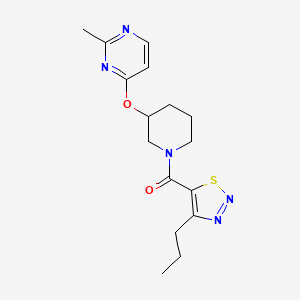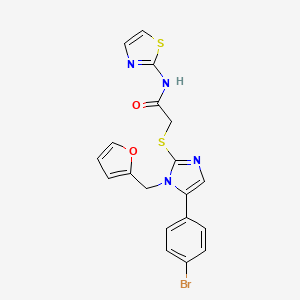
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound notable for its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves multiple steps, typically starting from commercially available precursors. The key steps include:
Formation of the adamantan-1-yl phenol derivative.
Coupling of the phenol derivative with an epoxide.
Subsequent reaction with 4-(4-fluorophenyl)piperazine to introduce the piperazine moiety.
Conversion to the dihydrochloride salt for stability and solubility.
Industrial Production Methods: : Industrial-scale production generally follows similar routes but optimized for yield and efficiency. The processes often involve:
High-pressure reactions.
Automated synthesis reactors for precise control of reaction parameters.
Purification steps such as recrystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes several chemical reactions, including:
Oxidation: : Conversion to corresponding ketones or carboxylic acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Introduction of new functional groups via nucleophilic or electrophilic substitution.
Common Reagents and Conditions: : Reactions typically employ:
Oxidizing agents: : Such as KMnO4 or CrO3 for oxidation reactions.
Reducing agents: : Like LiAlH4 or NaBH4 for reductions.
Catalysts: : Palladium or platinum for hydrogenation reactions.
Major Products: : Depending on the conditions and reagents used, the reactions can yield:
Ketones or carboxylic acids: from oxidation.
Alcohols or amines: from reduction.
Substituted derivatives: from substitution reactions.
Scientific Research Applications
Chemistry: : Serves as a building block in organic synthesis for more complex molecules.
Biology: : Investigated for its potential to interact with biological macromolecules, influencing pathways and biological processes.
Medicine: : Explored for its pharmacological properties, possibly serving as a drug candidate.
Industry: : Applied in materials science for its structural properties, useful in developing novel materials.
Mechanism of Action
The mechanism by which 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride exerts its effects involves:
Molecular Targets: : Interaction with enzymes or receptors, modulating their activity.
Pathways Involved: : Influence on signaling pathways, potentially altering cellular responses and processes.
Comparison with Similar Compounds
Similar Compounds: : Structurally related compounds include other adamantyl derivatives and piperazine-based molecules.
Uniqueness: : The specific combination of adamantyl, phenoxy, and piperazin-1-yl groups, along with the dihydrochloride form, provides distinct properties that may offer advantages in terms of stability, solubility, and biological activity.
Properties
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37FN2O2.2ClH/c30-25-3-5-26(6-4-25)32-11-9-31(10-12-32)19-27(33)20-34-28-7-1-24(2-8-28)29-16-21-13-22(17-29)15-23(14-21)18-29;;/h1-8,21-23,27,33H,9-20H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEMFBUITZPSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O)C6=CC=C(C=C6)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2514573.png)

![4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2514577.png)





